Cas no 18081-08-8 (2-(Trimethylsilyl)oxynaphthalene)

2-(Trimethylsilyl)oxynaphthalene 化学的及び物理的性質
名前と識別子
-
- Silane, trimethyl(2-naphthalenyloxy)-
- (2-Naphtyloxy)trimethylsilane
- trimethyl(naphthalen-2-yloxy)silane
- 2-Naphthalenol, TMS ether
- HJWDNWKQENUSKL-UHFFFAOYSA-N
- 2-Naphthol, TMS derivative
- Silane, trimethyl(2-naphthyloxy)-
- 2-trimethylsilyloxynaphtha-lene
- DTXSID50334049
- 18081-08-8
- 2-Trimethylsilyloxynaphthalene
- 2-Naphthyl trimethylsilyl ether
- 2-(Trimethylsiloxy)naphthalene
- 2-[(Trimethylsilyl)oxy]naphthalene
- 2-(Trimethylsilyl)oxynaphthalene
-
- インチ: InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
- InChIKey: HJWDNWKQENUSKL-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 216.09708
- どういたいしつりょう: 216.097041664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- PSA: 9.23
- LogP: 4.05350
2-(Trimethylsilyl)oxynaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T787620-5g |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 5g |
$1728.00 | 2023-05-17 | ||
TRC | T787620-500mg |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 500mg |
$230.00 | 2023-05-17 | ||
TRC | T787620-1000mg |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 1g |
$425.00 | 2023-05-17 | ||
TRC | T787620-1g |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 1g |
$ 350.00 | 2022-06-02 | ||
TRC | T787620-2.5g |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 2.5g |
$ 800.00 | 2023-09-05 |
2-(Trimethylsilyl)oxynaphthalene 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
2-(Trimethylsilyl)oxynaphthaleneに関する追加情報
Silane, Trimethyl(2-Naphthalenyloxy)-: A Comprehensive Overview
Silane, specifically trimethyl(2-naphthalenyloxy)silane, is a unique compound with the CAS registry number 18081-08-8. This molecule belongs to the class of organosilicon compounds, characterized by its trimethylsilane core and a naphthol-derived substituent at the oxygen atom. The structure of this compound is highly intriguing due to its combination of aromatic and silicon-based functionalities, making it a subject of interest in various fields including organic chemistry, materials science, and biomedical research.
The compound features a trimethylsilane group, which is known for its stability and ability to participate in various chemical reactions. Additionally, the naphthalenyloxy substituent introduces aromaticity into the molecule, potentially enhancing its reactivity and electronic properties. This duality makes it a versatile building block for constructing complex molecules with diverse applications.
In recent years, there has been growing interest in silicon-containing compounds due to their unique electronic and photonic properties. Research has shown that silanes like trimethyl(2-naphthalenyloxy)silane can act as efficient electron-transport materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The naphthalene moiety, being a conjugated aromatic system, contributes to the compound's ability to facilitate charge transport, making it valuable in display technology and photonics.
Moreover, studies have explored the potential of this silane in biomedical applications. Its silicon-oxygen framework is known to be biocompatible, which makes it a promising candidate for drug delivery systems or as a component in bioresorbable materials. The naphthol group could potentially serve as a targeting moiety for specific cellular receptors, opening avenues for tailored therapeutic interventions.
From a synthetic standpoint, trimethyl(2-naphthalenyloxy)silane can be prepared through various methods, including nucleophilic substitution and coupling reactions. Its synthesis is straightforward, making it accessible for researchers in both academic and industrial settings. The compound's stability under ambient conditions further enhances its suitability for large-scale production and application.
Recent advancements in nanotechnology have also highlighted the potential of silanes like trimethyl(2-naphthalenyloxy)silane as building blocks for constructing silicon-based nanoparticles. These nanoparticles could be used in imaging, sensing, and therapy, leveraging both the silicon's biocompatibility and the naphthol group's specific binding properties.
In conclusion, trimethyl(2-naphthalenyloxy)silane is a multifaceted compound with applications spanning materials science, photonics, and biomedical engineering. Its unique combination of functionalities positions it as a valuable tool for researchers seeking to develop innovative solutions in these fields. As research into silicon-based materials continues to evolve, compounds like this silane are likely to play an increasingly important role in advancing technology and medicine.
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